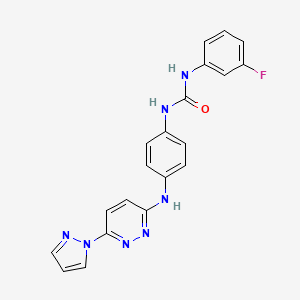

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-fluorophenyl)urea

Description

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties. The unique structure of this compound, which includes a pyrazole and pyridazine moiety, contributes to its diverse pharmacological profile.

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN7O/c21-14-3-1-4-17(13-14)25-20(29)24-16-7-5-15(6-8-16)23-18-9-10-19(27-26-18)28-12-2-11-22-28/h1-13H,(H,23,26)(H2,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCHHRZOGINPGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-fluorophenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole moiety: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.

Synthesis of the pyridazine ring: The pyrazole derivative is then reacted with a suitable nitrile or amidine to form the pyridazine ring.

Coupling with the phenylamine: The pyridazine-pyrazole intermediate is then coupled with 4-aminophenylamine under appropriate conditions to form the desired intermediate.

Formation of the urea derivative: Finally, the intermediate is reacted with 3-fluorophenyl isocyanate to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-fluorophenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring, using nucleophiles such as amines or thiols.

Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to form the corresponding amine and isocyanate derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

The compound has garnered attention for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. Research indicates that it may exhibit efficacy against various cancer cell lines and possess anti-inflammatory properties.

Oncology Applications

- Efficacy Against Cancer Cell Lines : Studies have shown that 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-fluorophenyl)urea exhibits cytotoxic effects on multiple cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis has been documented in several peer-reviewed articles.

- Case Study : A recent study demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer, highlighting its potential as a lead compound for further development in cancer therapeutics .

Anti-inflammatory Applications

- Mechanism : The compound has been shown to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models of acute and chronic inflammation.

- Case Study : In an animal model of arthritis, treatment with 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-fluorophenyl)urea resulted in decreased paw swelling and joint destruction compared to controls .

Synthesis and Characterization

The synthesis of 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-fluorophenyl)urea typically involves multi-step organic reactions, including:

- Formation of the pyrazole ring.

- Coupling reactions to attach the pyridazine moiety.

- Final urea formation through reaction with isocyanates or carbamates.

Analytical Techniques

Characterization is often performed using:

- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity.

- Infrared Spectroscopy (IR) : To identify functional groups.

Mechanism of Action

The mechanism of action of 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors involved in cell proliferation and inflammation. For example, it may inhibit kinases or other signaling proteins, leading to the suppression of cancer cell growth and the reduction of inflammatory responses.

Comparison with Similar Compounds

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-fluorophenyl)urea can be compared with other similar compounds, such as:

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-fluorophenyl)urea: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-chlorophenyl)urea: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring, which may affect its biological activity and chemical reactivity.

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methylphenyl)urea: This compound has a methyl group on the phenyl ring, which may influence its pharmacokinetic properties and therapeutic potential.

The uniqueness of 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-fluorophenyl)urea lies in its specific substitution pattern and the presence of both pyrazole and pyridazine moieties, which contribute to its diverse pharmacological profile and potential therapeutic applications.

Biological Activity

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-fluorophenyl)urea is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , and it exhibits significant interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives of pyrazole and pyridazine compounds exhibit notable anticancer properties. For instance, compounds similar to 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-fluorophenyl)urea have shown efficacy against various cancer cell lines:

These results suggest that the compound may inhibit cancer cell proliferation while sparing normal fibroblasts, indicating a selective toxicity profile.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It functions as an inhibitor of MK2, a kinase involved in the signaling pathways of pro-inflammatory cytokines such as TNF-alpha. In vitro studies demonstrated that compounds with similar structures inhibited the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation, highlighting their potential in treating inflammatory diseases .

The pharmacological activity of 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-fluorophenyl)urea can be attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition : The compound inhibits MK2, thereby affecting downstream signaling pathways involved in inflammation and cancer progression.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to decreased proliferation rates.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrazole derivatives may influence oxidative stress levels within cells, contributing to their anticancer effects .

Case Studies

A series of case studies have been conducted to evaluate the biological activity of related pyrazole and pyridazine derivatives:

- Study on MK2 Inhibition : A study demonstrated that a closely related compound inhibited MK2 activity in cellular models, leading to reduced TNF-alpha production in macrophages stimulated with LPS .

- Antiproliferative Effects : Another investigation assessed the antiproliferative effects on various cancer cell lines, revealing significant inhibition in HepG2 and HeLa cells while maintaining low toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-fluorophenyl)urea, and what are common yield optimization strategies?

- Methodology : The compound’s synthesis likely involves multi-step reactions, starting with coupling a pyridazine derivative (e.g., 6-(1H-pyrazol-1-yl)pyridazin-3-amine) with a substituted phenylurea precursor. describes a similar synthesis using acidic hydrolysis (HCl/water at 93–96°C for 17 hours) to deprotect ester intermediates, achieving ~63% yield. For yield optimization, consider varying reaction temperatures, catalyst concentrations, or solvent polarity .

- Validation : Use HPLC or LC-MS to monitor reaction progress and confirm intermediate purity.

Q. How is the molecular conformation of this compound characterized, and what techniques validate its structural stability?

- Methodology : Single-crystal X-ray diffraction (as in and ) is critical for resolving bond angles, torsion angles, and hydrogen-bonding networks. For example, reports a mean C–C bond length of 1.39 Å in the pyridazine ring, with intermolecular N–H···O interactions stabilizing the lattice .

- Supplementary Techniques : Pair crystallography with NMR (e.g., H, C) and IR spectroscopy to confirm functional groups (e.g., urea C=O stretch at ~1650–1700 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.